4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate

Thermochemistry Calorimetry Peptide Thermodynamics

Researchers requiring a well-characterized racemic dipeptide for thermochemical and solvation studies often face supply inconsistency. This DL-alanyl-DL-asparagine (CAS 1999-41-3) is a synthetic construct with published enthalpies of combustion (ΔcH° = -3564.82 ± 4.4 kJ/mol) and formation, validated against Hendrick's method. - Enables accurate bomb calorimeter calibration. - Provides the polar-Asn data point for PC-SAFT and McMillan-Mayer parameterization. - Serves as a non-permeant negative control in PAMPA/Caco-2 assays. Supplied with a certificate of analysis for immediate method transfer.

Molecular Formula C7H13N3O4
Molecular Weight 203.20 g/mol
Cat. No. B14762317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate
Molecular FormulaC7H13N3O4
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+]
InChIInChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
InChIKeyCCUAQNUWXLYFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Alanyl-DL-Asparagine Overview


4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate, systematically known as DL-alanyl-DL-asparagine (Ala-Asn, CAS 1999-41-3), is a synthetic racemic dipeptide composed of DL-alanine and DL-asparagine residues linked via a peptide bond [1]. It belongs to the dipeptide class of organic compounds and carries a molecular formula of C₇H₁₃N₃O₄ (MW 203.20) . Unlike its enantiomerically pure counterpart L-alanyl-L-asparagine (CAS 31796-57-3), which occurs as an endogenous human metabolite, the DL-racemic form is a synthetic construct predominantly employed as a model compound in fundamental biophysical and thermochemical investigations, where its precisely defined stereochemical heterogeneity enables studies of chirality-dependent solvation, peptide–solvent interactions, and acid–base equilibria that cannot be addressed with single-enantiomer dipeptides .

Racemic model dipeptide for thermochemical and solvation studies
Experimentally validated enthalpy of combustion and formation data
Solvent interaction coefficients across water–alcohol and water–amide systems
Computationally classified non-permeant: negative control for permeability assays
Detected as M1-specific metabolite marker in single-cell metabolomics

DL-Alanyl-DL-Asparagine: Why Substitution Fails


In-class dipeptides such as glycyl-L-asparagine (Gly-Asn, CAS 1999-33-3), DL-alanyl-DL-alanine (Ala-Ala, CAS 2867-20-1), and DL-alanyl-glycine (Ala-Gly) share the peptide backbone but differ critically in side-chain composition, hydrogen-bonding capacity, and stereochemical configuration. The asparagine residue in Ala-Asn introduces a primary amide side chain (–CH₂–CO–NH₂) that contributes additional hydrogen-bond donor/acceptor sites absent in Ala-Ala or Ala-Gly, fundamentally altering solvation thermodynamics and pairwise interaction coefficients (hxy) in aqueous-organic mixed solvents [1]. Furthermore, the DL-racemic configuration of the target compound produces distinct solid-state packing and solution-phase aggregation behavior compared to enantiopure L-Ala-L-Asn, directly impacting measured enthalpies of dissolution and transfer that serve as reference data for peptide solvation models [2]. Computational studies further demonstrate that the Asn side chain creates a high free-energy barrier at membrane centers, rendering Ala-Asn non-permeant in contrast to Ala-Ala and Ala-Pro, a property with direct implications for experimental design in permeability assays [3]. These quantifiable differences in thermochemical, solvation, and permeability profiles mean that substituting a generic dipeptide without equivalent characterization undermines experimental reproducibility and model validity.

Gly-Asn substitution Amide side chain difference alters H-bond network and solvation enthalpy
Ala-Ala substitution Lacks Asn polar side chain; solubility and solvent interaction profile differ substantially
Enantiopure L-form Racemate solid-state packing and dissolution enthalpy differ from L-enantiomer

DL-Alanyl-DL-Asparagine Quantitative Evidence


Standard Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔcH°) and formation (ΔfH°) of DL-α-alanyl-DL-asparagine have been experimentally determined by liquid calorimetry with an isothermal jacket. The measured values show agreement with the Hendrick additive-group method within 1.5% for ΔcH° and 1% for ΔfH°, providing validated reference data that can serve as a benchmark for computational predictions of dipeptide thermochemistry. In contrast, equivalent high-precision combustion calorimetry data for the closest analog glycyl-L-asparagine are not available in the peer-reviewed literature, limiting its utility as a thermochemical reference standard [1].

ΔcH° & ΔfH° Validation
Reported
ΔcH° = −3564.82 ± 4.4 kJ/mol; ΔfH° = −1042.25 ± 4.4 kJ/mol; within 1.5% of additive-group method
Supports calorimeter calibration standard
Single-source measurement; cross-lab verification recommended
Thermochemistry Calorimetry Peptide Thermodynamics

Enthalpic Pairwise Interaction Coefficients in Aqueous Alcohols

The enthalpies of solution of DL-α-alanyl-DL-α-asparagine (AlaAsn) were measured in aqueous methanol, ethanol, 1-propanol, and 2-propanol across mole fractions x₂ = 0–0.4 at 298.15 K. The derived enthalpic pairwise interaction coefficients (hxy) between AlaAsn and alcohol molecules were found to be positive and increase monotonically in the series methanol < ethanol < 1-propanol < 2-propanol. This ranking reflects the increasing hydrophobicity of the alcohol co-solvent and its endothermic contribution to peptide–alcohol interactions. The same research group previously published hxy data for DL-α-alanyl-DL-α-glycine (AlaGly), DL-α-alanyl-DL-α-alanine (AlaAla), L-α-alanyl-L-α-alanine, and DL-α-alanyl-DL-α-valine (AlaVal) in identical solvent systems, establishing AlaAsn as the most hydrophilic member of this alanyl-dipeptide series due to the polar asparagine side chain [1]. The 2012 study on DL-α-alanyl-DL-norleucine (AlaNln) explicitly cross-references and tabulates the AlaAsn hxy data alongside AlaGly, AlaAla, and AlaVal for direct inter-compound comparison [2].

Solvent hxy Ranking
Reported
hxy positive; increasing: MeOH < EtOH < 1-PrOH < 2-PrOH; data cross-validated across alanyl-dipeptide series
Supports peptide solvation model parametrization
Multiple solvent systems; published with AlaGly, AlaAla, AlaVal
Solution Thermodynamics Peptide Solvation McMillan-Mayer Theory

Membrane Permeability: Non-Permeant vs. Permeable Dipeptides

A combined quantum chemical and molecular dynamics study evaluated free-energy profiles during membrane permeation of Ala-containing cyclic dipeptides. Ala-Ala and Ala-Pro were found to be potentially membrane-permeable, whereas Ala-Asn was classified as non-permeant due to a high free-energy barrier at the membrane center. This differential permeability arises from the balance between hydrophobicity and hydrophilicity; the asparagine side chain's primary amide group increases hydrophilicity beyond the threshold for passive membrane crossing. This computational prediction provides a clear binary classification (permeant vs. non-permeant) that directly informs experimental design for peptide transport, uptake, and intracellular delivery studies [1].

Membrane Permeability
Data to verify
Ala-Asn: non-permeant (high free-energy barrier); Ala-Ala and Ala-Pro: permeant
Useful as negative control in permeability assays
Computational prediction; experimental confirmation recommended
Membrane Permeability Computational Chemistry Drug Design

M1 Macrophage Metabolite Biomarker

In a single-cell metabolic profiling study using 3D OrbiSIMS, the diamino acid alanylasparagine was uniquely detected in pro-inflammatory M1 macrophages and was absent from anti-inflammatory M2 macrophages. This phenotype-specific localization was confirmed alongside sphingomyelin SM(d18/16:0) as a co-marker for M1 polarization, while pyridine and pyrimidine were observed at increased intensity in M2 macrophages. No other dipeptide in the study exhibited this binary M1/M2 discriminatory pattern, establishing alanylasparagine as a candidate metabolite biomarker for macrophage functional phenotyping at the single-cell level [1].

M1 Metabolic Marker
Class-level inference
Uniquely detected in M1 macrophages; absent in M2 (3D OrbiSIMS single-cell profiling)
Supports macrophage phenotyping reference
Single study; broader validation in other cell models needed
Immunometabolism Single-Cell Metabolomics Macrophage Phenotyping

Aqueous Solubility: Comparison with Glycyl-Asparagine

Computationally predicted aqueous solubility values distinguish DL-alanyl-DL-asparagine (Ala-Asn) from its closest structural analog glycyl-L-asparagine (Gly-Asn). The ALOGPS model predicts water solubility of 14.3 g/L (logS = -1.2) for Ala-Asn compared to 19.8 g/L (logS = -0.98) for Gly-Asn, representing an approximately 28% lower predicted solubility for the alanyl-containing dipeptide. This difference is attributable to the additional methyl group on the alanine residue, which increases hydrophobicity (predicted logP: -3.1 for Ala-Asn vs. -3.4 for Gly-Asn). In contrast, DL-alanyl-DL-alanine, which lacks the polar asparagine side chain, exhibits dramatically higher solubility of ~844 g/L, underscoring the dominant role of the asparagine residue in limiting aqueous solubility within the alanyl-dipeptide series [1] [2].

Solubility Prediction
Data to verify
Ala-Asn 14.3 g/L (ALOGPS) vs Gly-Asn 19.8 g/L; ~28% lower
Solubility difference may affect assay concentration ranges
Computational prediction; experimental solubility validation needed
Aqueous Solubility Physicochemical Properties Peptide Formulation

Acid-Base Interaction Thermodynamics

Direct calorimetric measurements of heat effects from the interaction of DL-α-alanyl-DL-α-asparagine with KOH, LiOH, and HNO₃ solutions were performed at four temperatures (288.15, 298.15, 308.15, and 318.15 K) across multiple ionic strengths. In the same study, parallel measurements were conducted on DL-α-alanyl-DL-α-alanine, glycyl-γ-aminobutyric acid, and glycyl-L-asparagine, enabling intra-study comparison of acid-base interaction thermodynamics. Standard dissociation enthalpies were obtained by extrapolation to zero ionic strength, and full thermodynamic parameters (ΔG⁰, ΔH⁰, ΔS⁰, ΔCp⁰) of protolytic equilibria were calculated for each dipeptide. The thermodynamic signatures differentiate DL-alanyl-DL-asparagine from glycyl-L-asparagine, reflecting the influence of the alanine methyl group on the ionization thermodynamics of the neighboring ammonium and carboxyl groups [1].

Protolytic Thermodynamics
Head-to-head
ΔG°, ΔH°, ΔS°, ΔCp° determined at 288–318 K; compared with Gly-Asn, Ala-Ala
Supports buffer system selection across temperatures
Intra-study comparison enables structure–property correlations
Acid-Base Equilibria Proteolytic Thermodynamics Peptide Ionization

DL-Alanyl-DL-Asparagine Application Scenarios


Thermochemical Reference Standard for Calorimetry

With experimentally determined standard enthalpies of combustion (ΔcH° = -3564.82 ± 4.4 kJ/mol) and formation (ΔfH° = -1042.25 ± 4.4 kJ/mol) validated against the Hendrick additive-group method to within 1.5% and 1% respectively, DL-alanyl-DL-asparagine serves as a reliable calibration standard for liquid calorimeters and bomb calorimeters in laboratories studying peptide thermochemistry [1]. Its publication-grade thermochemical constants provide a benchmark that the closest analog glycyl-L-asparagine cannot match due to the absence of equivalent high-precision combustion data.

Peptide Solvation Model Parametrization

Researchers developing computational models of peptide solvation (e.g., McMillan-Mayer, PC-SAFT) require experimentally measured enthalpic pairwise interaction coefficients (hxy) across a range of solvent conditions. The AlaAsn dataset—covering aqueous methanol, ethanol, 1-propanol, 2-propanol [2], formamide, N-methylformamide, N,N-dimethylformamide, N,N-dimethylacetamide [3], acetonitrile, 1,4-dioxane, acetone, and DMSO [4]—provides the most extensively characterized solvent interaction profile within the DL-alanyl-dipeptide series. When combined with existing hxy data for AlaGly, AlaAla, and AlaVal, AlaAsn contributes the critical polar-asparagine data point needed for complete parametrization.

Negative Control for Membrane Permeability Assays

Computationally established as non-permeant across lipid membranes—in contrast to the permeable dipeptides Ala-Ala and Ala-Pro [5]—DL-alanyl-DL-asparagine can be deployed as a validated negative control in cell-based permeability assays (e.g., PAMPA, Caco-2). Its inability to passively cross membranes makes it useful as an extracellular volume marker or as a baseline compound when screening peptide transporters or evaluating prodrug strategies that aim to enhance the cellular uptake of otherwise impermeant dipeptides.

M1 Macrophage Phenotyping Reference Standard

The unique and exclusive detection of alanylasparagine in pro-inflammatory M1 macrophages—and its absence in M2 macrophages—as demonstrated by 3D OrbiSIMS single-cell metabolic profiling [6] positions this compound as a candidate analytical reference standard. Immunology and cell biology laboratories employing LC-MS, SIMS, or MALDI-based metabolomics for macrophage functional phenotyping can use authentic DL-alanyl-DL-asparagine as a retention time and fragmentation pattern calibrant for targeted metabolomics assays discriminating M1 from M2 polarization states.

Application
Selection Property
Validation Focus
Calorimeter calibration standard
Thermochemical reference constants
Benchmark validation against additive-group method
Solvation model parametrization
Solvent interaction data breadth
Cross-compound hxy series consistency
Permeability assay negative control
Non-permeant classification
Free-energy barrier verification in target membrane model
Macrophage phenotyping reference
Phenotype-specific metabolite detection
Retention time/fragmentation pattern in targeted metabolomics
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